2-(5-amino-1H-imidazol-2-yl)acetic acid
Description
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(5-amino-1H-imidazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O2/c6-3-2-7-4(8-3)1-5(9)10/h2H,1,6H2,(H,7,8)(H,9,10) |
InChI Key |
PVECKOVRCWMJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to 2 5 Amino 1h Imidazol 2 Yl Acetic Acid and Its Analogues
Total Chemical Synthesis Strategies for 2-(5-amino-1H-imidazol-2-yl)acetic acid
The complete chemical synthesis of this compound is a complex undertaking that requires a methodical approach to construct the substituted imidazole (B134444) ring and introduce the requisite functional groups. Key considerations in developing a synthetic route include the choice of starting materials, the sequence of bond-forming reactions, and the use of protecting groups to manage the reactivity of the multiple functional groups.
Multistep Synthetic Pathways and Identification of Key Intermediates
A plausible retrosynthetic analysis of this compound suggests that the imidazole core could be constructed from acyclic precursors. A common and effective method for the synthesis of the 2-aminoimidazole scaffold involves the condensation of a guanidine (B92328) derivative with an α-haloketone or a related 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov
A hypothetical multistep pathway could commence with a suitably protected α-amino acid derivative that can be converted into a key α-haloketone intermediate. For instance, starting from a protected glycine (B1666218) derivative, halogenation at the α-position would yield a crucial building block. The second key component would be a protected guanidine derivative. The reaction between these two fragments would lead to the formation of the 2-aminoimidazole ring.
Subsequent steps would involve the introduction of the second amino group at the 5-position of the imidazole ring. This could potentially be achieved through nitration of the imidazole ring followed by reduction. The choice of nitrating agent and reaction conditions would be critical to ensure regioselective nitration at the C5 position. Finally, deprotection of the amino groups and the carboxylic acid would yield the target molecule, this compound.
Key Intermediates in a Hypothetical Synthesis:
| Intermediate | Structure | Role in Synthesis |
| Protected α-halo-glycine derivative | e.g., N-Boc-2-bromo-glycine ethyl ester | Provides the C2- and acetic acid side chain of the imidazole |
| Protected guanidine | e.g., N,N'-di-Boc-guanidine | Source of the N1, C2-amino, and N3 atoms of the imidazole ring |
| Protected 2,5-diaminoimidazole intermediate | Precursor to the final product before deprotection | |
| 5-nitro-2-aminoimidazole derivative | Intermediate for the introduction of the 5-amino group |
Convergent and Divergent Synthetic Approaches
The synthesis of this compound and its analogues can be approached using both convergent and divergent strategies.
Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. For instance, a protected 2,5-diaminoimidazole core could serve as a versatile starting point. From this central scaffold, different side chains could be introduced at the 2-position to generate a library of analogues of this compound. This strategy is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be made more sustainable by incorporating green chemistry principles. mdpi.com
One key area of focus is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has been shown to be an effective and environmentally friendly medium for the synthesis of 2-aminoimidazoles. organic-chemistry.org These solvents are often biodegradable, have low toxicity, and can be recycled.
Another green approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. The synthesis of various imidazole derivatives has been successfully achieved using microwave-assisted multicomponent reactions, which aligns with the principles of atom economy and energy efficiency.
Furthermore, the development of catalyst-free or metal-free reaction conditions is a significant goal in green chemistry. Exploring one-pot multicomponent reactions for the assembly of the imidazole ring can minimize the number of synthetic steps and reduce waste generation.
Stereoselective and Asymmetric Synthesis Considerations
The target molecule, this compound, possesses a chiral center at the α-carbon of the acetic acid side chain. Therefore, stereoselective synthesis is a critical consideration to obtain enantiomerically pure forms of the compound.
Asymmetric synthesis of α-amino acids is a well-established field, and several methods could be adapted for the synthesis of this compound. One approach would be the use of a chiral auxiliary attached to the glycine-derived starting material. This auxiliary would direct the stereochemical outcome of subsequent reactions, and could then be removed to yield the desired enantiomer.
Another powerful strategy is asymmetric catalysis. The use of chiral catalysts, such as chiral phase-transfer catalysts or transition metal complexes with chiral ligands, could enable the enantioselective construction of the α-amino acid moiety. For instance, the asymmetric alkylation of a glycine Schiff base derivative with a suitable imidazole-containing electrophile in the presence of a chiral catalyst could provide a direct route to the enantiomerically enriched product.
Chemo-Enzymatic and Biocatalytic Routes for Compound Production
Chemo-enzymatic and biocatalytic methods offer a powerful and sustainable alternative to traditional chemical synthesis for the production of complex molecules like this compound. These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild reaction conditions.
Identification of Biocatalysts and Optimized Reaction Conditions
While a direct biocatalytic route to this compound has not been explicitly reported, several classes of enzymes could be potentially employed in a chemo-enzymatic synthesis.
Potential Biocatalysts:
Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. A potential strategy could involve the synthesis of the corresponding α-keto acid precursor, 2-oxo-2-(5-amino-1H-imidazol-2-yl)acetic acid. A suitable aminotransferase could then be used to stereoselectively introduce the α-amino group. The identification of a transaminase with activity towards this specific substrate would be a key challenge, likely requiring enzyme screening or protein engineering.
Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce α-amino acids. Similar to transaminases, this would require the chemical synthesis of the α-keto acid precursor. The use of a cofactor regeneration system would be necessary for the economic viability of this approach.
Enzymes for Heterocycle Modification: Enzymes capable of regioselective amination of the imidazole ring could also be envisioned. While less common, the discovery and engineering of such enzymes could provide a novel route to introduce the 5-amino group onto a pre-formed 2-(amino-1H-imidazol-2-yl)acetic acid scaffold.
Optimized Reaction Conditions:
The optimization of biocatalytic reactions is crucial for achieving high yields and selectivities. Key parameters to be considered include:
Enzyme Selection and Engineering: Screening of existing enzyme libraries or rational design and directed evolution to improve the activity and selectivity of a chosen biocatalyst for the specific substrate.
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. These parameters need to be carefully controlled to ensure maximum catalytic efficiency.
Substrate and Cofactor Concentration: The concentrations of the substrate and any necessary cofactors (e.g., NAD(P)H for dehydrogenases, pyridoxal (B1214274) phosphate (B84403) for transaminases) need to be optimized to avoid substrate or product inhibition and to ensure efficient turnover.
The development of a chemo-enzymatic route would likely involve a combination of chemical synthesis to prepare a key intermediate, followed by one or more enzymatic steps to introduce the chiral center and/or other functional groups with high selectivity.
Process Development for Enhanced Yield and Selectivity
While specific literature on the process development for the synthesis of this compound is not extensively available, general principles of process optimization in the synthesis of related imidazole derivatives can be applied to enhance yield and selectivity. Key areas for process development would include the choice of starting materials, reaction conditions, and purification methods.
For instance, in the synthesis of related imidazol-1-yl-acetic acid derivatives, process development has focused on solvent-free conditions and the use of different bases to improve yield and environmental friendliness. ajgreenchem.com One study reported a two-step solvent-free process for preparing imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid. ajgreenchem.com This process involved the reaction of imidazole with tert-butyl chloroacetate (B1199739) in the presence of a suitable base, followed by hydrolysis. ajgreenchem.com Optimization of the molar ratio of reactants and the choice of base were critical in minimizing the formation of di-acid impurities. ajgreenchem.com
Furthermore, automated multi-step continuous flow processes are being developed for pharmaceutical synthesis, allowing for rapid optimization of reaction variables such as temperature, flow rate, and catalyst loading to improve yield and purity. nih.gov Such an approach could be invaluable for establishing a robust and efficient synthesis of this compound.
Chemo-enzymatic methods also offer a promising avenue for enhanced selectivity and yield. For example, alkane-oxidizing bacteria have been utilized to synthesize imidazol-2-yl amino acids from N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide. asm.org These biocatalytic systems can perform selective oxidations on alkyl side chains, leading to the formation of carboxylic acid functionalities. asm.org The product profile can be controlled by the choice of bacterial strain and by supplementing the biotransformation with n-alkanes to induce the necessary enzymes. asm.org This approach highlights the potential for developing a highly selective chemo-enzymatic route to this compound, potentially starting from a precursor with an ethyl group at the 2-position of the imidazole ring.
| Parameter | Traditional Synthesis | Potential Process Development Strategies |
| Solvent | Often reliant on organic solvents like DMF, DCM. ajgreenchem.com | Solvent-free reactions, use of greener solvents (e.g., water, deep eutectic solvents). |
| Catalyst | May require precious metal catalysts for certain transformations. mdpi.com | Heterogeneous catalysis for easier separation, biocatalysis for high selectivity. asm.orgnih.gov |
| Reaction Conditions | Batch processing with manual optimization. | Continuous flow synthesis with automated optimization for precise control over temperature, pressure, and stoichiometry. nih.gov |
| Yield & Selectivity | Can be moderate, with potential for side-product formation. | Optimization of reaction parameters (temperature, catalyst, reactants ratio) to maximize yield and minimize impurities. ajgreenchem.comnih.gov |
| Purification | Often requires column chromatography. | Crystallization-based purification, reactive extraction. |
Preparation of Structurally Modified Analogues and Derivatives for Research Applications
The synthesis of structurally modified analogues of this compound is crucial for structure-activity relationship (SAR) studies and the development of new research tools. Modifications can be targeted at the imidazole ring, the carboxylic acid moiety, and the amino group.
Imidazole Ring Functionalization and Heterocyclic Modifications
The imidazole ring offers several positions for functionalization. The nitrogen atoms (N-1 and N-3) and the carbon atom at the 4-position are potential sites for modification.
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated to introduce various substituents. This is a common strategy in the synthesis of imidazole-containing drugs. ajgreenchem.com
C-H Functionalization: Direct C-H functionalization of the imidazole ring is a powerful tool for introducing new substituents.
Heterocyclic Modifications: The core imidazole ring can be replaced with other heterocyclic systems to explore different chemical spaces. For instance, benzimidazole (B57391) derivatives are also of significant interest in medicinal chemistry. rsc.orgresearchgate.netmdpi.com The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from an aromatic aldehyde and o-phenylenediamine (B120857) demonstrates a versatile method for creating benzimidazole structures. rsc.org
Carboxylic Acid Moiety Derivatization (e.g., esters, amides, reduced forms)
The carboxylic acid group is a versatile handle for derivatization.
Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl, ethyl, or tert-butyl esters) by reaction with the appropriate alcohol under acidic conditions or by using alkyl halides in the presence of a base. sci-hub.se These esters can serve as protecting groups or as intermediates for further transformations.
Amidation: Amide derivatives can be synthesized by coupling the carboxylic acid with various amines using standard peptide coupling reagents. This allows for the introduction of a wide range of substituents. For example, the synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid has been reported. researchgate.net
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This modification can significantly alter the molecule's properties.
Amino Group Modification (e.g., acylation, alkylation)
The primary amino group at the 5-position of the imidazole ring is another key site for modification.
Acylation: The amino group can be acylated with various acylating agents (e.g., acid chlorides, anhydrides) to form amides. This is a common strategy to introduce different functional groups and modulate the basicity of the amino group.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. N-methylation of amino acids in peptides is a known strategy to improve pharmacological properties. mdpi.com
Conversion to Other Functional Groups: The amino group can be converted to other functionalities, such as a nitro group, which can then be further modified. For example, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides involves a nitro-substituted benzimidazole precursor. researchgate.netmdpi.com
Biosynthetic Pathways and Natural Occurrence Within Biological Systems
Metabolic Precursors and Downstream Metabolites in Identified Biological Pathways
Due to the lack of identified biological pathways for 2-(5-amino-1H-imidazol-2-yl)acetic acid, there is no scientifically validated information regarding its metabolic precursors or downstream metabolites. The synthesis of imidazole (B134444) rings in nature primarily occurs through the de novo purine (B94841) biosynthesis pathway and the biosynthesis of histidine. However, there is no current evidence to suggest that this compound is an intermediate or a product of these pathways.
It is plausible that this compound could be a synthetic molecule created in a laboratory for research purposes, or a metabolite of a larger, perhaps synthetic, parent compound. For instance, various imidazole derivatives are synthesized for use in pharmaceuticals and agriculture. nih.gov The metabolism of such synthetic compounds can sometimes lead to novel derivatives, though this is purely speculative in the case of this compound.
Table 1: Summary of Known Biological Data for this compound
| Parameter | Finding |
|---|---|
| Natural Occurrence | Not documented in scientific literature |
| Biosynthetic Pathway | Not identified |
| Metabolic Precursors | Unknown |
Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts
High-Resolution Spectroscopic Methodologies for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
1D NMR (¹H and ¹³C):
¹H NMR: A proton NMR spectrum of 2-(5-amino-1H-imidazol-2-yl)acetic acid would reveal distinct signals for each unique proton environment. The spectrum would be expected to show a singlet for the proton on the imidazole (B134444) ring (C4-H), a singlet for the methylene (B1212753) protons (-CH₂-) of the acetic acid group, and broad signals for the exchangeable protons of the amine (-NH₂) and imidazole (-NH) groups. The exact chemical shifts would be influenced by the solvent used. ipb.pt
¹³C NMR: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. Expected signals would correspond to the carbonyl carbon of the carboxylic acid, the methylene carbon, and the three distinct carbon atoms of the imidazole ring (C2, C4, and C5).
2D NMR Techniques: To unambiguously assign these signals and confirm connectivity, 2D NMR experiments are utilized. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, it would primarily confirm the absence of coupling for the isolated C4-H and -CH₂- protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, allowing for definitive assignment of the C4-H proton to its corresponding carbon and the -CH₂- protons to theirs.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular framework by showing correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the methylene (-CH₂-) protons to the C2 carbon of the imidazole ring and the carbonyl carbon, confirming the attachment of the acetic acid side chain to the ring. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | Variable (Broad) | ~175 | Carboxylic acid proton is exchangeable. |
| Imidazole C2 | - | ~148 | Attached to the acetic acid group. |
| -CH₂- | ~3.5 (singlet) | ~35 | Methylene protons adjacent to the ring and carbonyl. |
| Imidazole C4 | ~6.8 (singlet) | ~115 | Protonated carbon on the imidazole ring. |
| Imidazole C5 | - | ~135 | Carbon bearing the amino group. |
| Imidazole N-H | Variable (Broad) | - | Imidazole N-H proton is exchangeable. |
| -NH₂ | Variable (Broad) | - | Amine protons are exchangeable. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy.
Molecular Ion Peak: In a typical MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The calculated monoisotopic mass of C₅H₇N₃O₂ is 141.0538 Da. High-resolution MS would confirm this mass, thereby validating the molecular formula.
Tandem MS (MS/MS): To gain further structural information, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for molecules with this structure include the neutral loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group as CO₂ or HCOOH. nih.govdiva-portal.org The principal fragment ions are often formed by the loss of water and/or carbon monoxide. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 142.0616 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 124.0510 | Loss of water from the carboxylic acid |
| [M+H - CO]⁺ | 114.0667 | Loss of carbon monoxide |
| [M+H - H₂O - CO]⁺ | 96.0561 | Sequential loss of water and carbon monoxide |
| [C₄H₆N₃]⁺ | 96.0561 | Loss of the carboxymethyl group |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and probe the vibrational modes of molecular bonds. scirp.org
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the various functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), N-H stretching vibrations from the amine and imidazole groups (3300-3500 cm⁻¹), a sharp and strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the imidazole ring (1500-1650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the C=C and C=N bonds within the aromatic imidazole ring. ruc.dk The imidazole ring stretches are useful indicators for studying molecular interactions. ruc.dk
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Amine, Imidazole) | IR, Raman | 3300 - 3500 |
| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 (Broad) |
| C-H Stretch (Aliphatic, Aromatic) | IR, Raman | 2850 - 3100 |
| C=O Stretch (Carboxylic Acid) | IR | 1700 - 1725 |
| C=N / C=C Stretch (Imidazole Ring) | IR, Raman | 1500 - 1650 |
| N-H Bend (Amine) | IR | 1590 - 1650 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. pan.pl If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. pan.pl Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonding involving the carboxylic acid, amine, and imidazole groups, which are critical to the compound's solid-state properties.
The parent compound, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, if a chiral center were introduced, for example, by creating an analogue such as 2-amino-2-(5-amino-1H-imidazol-2-yl)acetic acid, CD spectroscopy would become a vital tool. This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and secondary structure of chiral molecules. For a chiral analogue, CD could be used to confirm its enantiomeric purity and study its conformational properties in solution.
Chromatographic and Electrophoretic Separation Techniques for Isolation and Purity Assessment in Research
Chromatographic and electrophoretic techniques are essential for the separation, isolation, and purity assessment of chemical compounds in research mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. Due to the polar and zwitterionic nature of the target molecule, Reversed-Phase HPLC (RP-HPLC) would be a suitable method. shimadzu.com The analysis would typically use a C18 stationary phase with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector, leveraging the UV absorbance of the imidazole ring.
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. scispace.com This method is well-suited for analyzing charged and polar compounds like amino acids. springernature.com For this compound, separation would likely be performed in a fused-silica capillary using a background electrolyte at a low pH (e.g., a phosphate (B84403) or formate (B1220265) buffer) to ensure the compound is cationic. CE offers advantages of high efficiency, short analysis times, and minimal sample consumption. scispace.com
Table 4: Common Separation Techniques for Purity Assessment
| Technique | Typical Stationary/Mobile Phase | Principle of Separation |
| RP-HPLC | Stationary Phase: C18 silica. Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid. | Partitioning based on polarity. |
| Capillary Electrophoresis (CE) | Medium: Fused-silica capillary. Background Electrolyte: 50 mM Phosphate buffer (pH 2.5). | Differential migration of ions in an electric field. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of non-volatile compounds like this compound. Given its polar nature, attributed to the amino acid and imidazole functionalities, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation of this compound would be achieved by manipulating the polarity of the mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol. To improve peak shape and retention of the zwitterionic amino acid, ion-pairing agents or pH modifiers (e.g., trifluoroacetic acid or formic acid) are often added to the mobile phase. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the imidazole ring. For enhanced sensitivity and selectivity, a fluorescence detector can be used following pre-column or post-column derivatization with a fluorogenic reagent. thermofisher.com
Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; acid suppresses silanol (B1196071) activity and protonates the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier; elution strength is increased by increasing its proportion. |
| Gradient | 5% to 95% B over 20 minutes | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically around 210-280 nm for the imidazole moiety. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) (for volatile derivatives)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other amino acids, is non-volatile and thermally labile due to its zwitterionic nature at neutral pH. nih.gov Therefore, its analysis by GC requires a chemical derivatization step to convert it into a volatile and thermally stable derivative. nih.govcore.ac.uk
A common two-step derivatization process involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol in the presence of an acid catalyst.
Acylation: The amino and imidazole groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and reduce polarity. nih.govwvu.edu
Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for detection, or a mass spectrometer for definitive identification (see GC-MS).
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like this compound. CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the molecule. springernature.com This technique requires minimal sample and reagent volumes and can provide very high separation efficiencies. scispace.com
Direct analysis of the compound is possible by monitoring its UV absorbance. The separation is typically performed in a fused-silica capillary using a background electrolyte (BGE) buffer, such as a phosphate or borate (B1201080) buffer, at a controlled pH. scispace.com The pH of the BGE is critical as it determines the net charge of the zwitterionic analyte and thus its migration time. To enhance sensitivity, derivatization with a chromophoric or fluorophoric tag can be employed, similar to HPLC methods. scispace.com
Advanced Quantitative Analysis Methods in Complex Biological and Chemical Matrices for Research Purposes
Quantifying this compound in complex matrices like plasma, urine, or cell culture media presents significant challenges due to the presence of numerous interfering substances. nih.gov Mass spectrometry-based methods are generally preferred for this purpose due to their exceptional sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices. bioanalysis-zone.com The technique couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. ijper.org
For the analysis of this compound, a sample would first undergo preparation, such as protein precipitation or liquid-liquid extraction, to remove the bulk of the matrix components. nih.gov The extract is then injected into an LC system, often using conditions similar to those described for HPLC. The eluent from the column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.
In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of the compound is selected. This ion is then fragmented, and a specific, stable product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have both the same retention time, the same precursor ion mass, and the same product ion mass. mdpi.com Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Table 2: Representative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition | Rationale |
| LC System | UHPLC | Provides fast separations and sharp peaks, enhancing sensitivity. |
| Column | C18 or HILIC | C18 for reversed-phase or HILIC for enhanced retention of polar compounds. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar, ionizable compounds; positive mode detects [M+H]⁺. |
| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive MRM experiments. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and accurate quantification by monitoring a specific precursor → product ion transition. |
| Precursor Ion | [M+H]⁺ (e.g., m/z 142.1) | Mass-to-charge ratio of the protonated parent molecule. |
| Product Ion | Fragment ion (e.g., loss of H₂O and CO) | A stable, high-intensity fragment ion chosen for quantification. |
| Internal Standard | Stable Isotope-Labeled (e.g., ¹³C, ¹⁵N) Analyte | Compensates for matrix effects and variations in sample processing and instrument response. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative analysis, provided the derivatization of this compound is reproducible and efficient. wvu.edu Following derivatization (as described in 5.2.2), the sample is analyzed by GC-MS. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only a few characteristic ions of the derivatized analyte are monitored. wvu.edu This increases sensitivity and selectivity compared to scanning the full mass range. A stable isotope-labeled internal standard, subjected to the same derivatization process, is crucial for accurate quantification. nih.gov While highly effective, the requirement for derivatization makes GC-MS a more laborious approach than LC-MS/MS for this type of compound.
Immunoassays and Biosensor Development for Detection (if applicable)
While no specific immunoassays or biosensors for this compound appear to be commercially available, the development of such tools is theoretically feasible for research purposes.
Immunoassays , such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the highly specific binding between an antibody and its target antigen. To develop an immunoassay, the target molecule (hapten) would first be conjugated to a larger carrier protein to make it immunogenic. This conjugate would then be used to generate specific antibodies. The resulting assay could offer high-throughput screening capabilities, although it may be susceptible to cross-reactivity from structurally similar molecules.
Biosensors for amino acids have been developed, often based on enzymatic reactions. nih.gov A common approach involves immobilizing an enzyme, such as an L-amino acid oxidase, onto an electrode surface. nih.gov When the target amino acid is present, the enzyme catalyzes its oxidation, producing hydrogen peroxide or another electrochemically active species that can be detected by the transducer. nih.govmdpi.com Developing a biosensor for this compound would require an enzyme that specifically recognizes and acts upon it. The feasibility would depend on identifying or engineering such an enzyme. These sensors could offer the potential for real-time, continuous monitoring in specific research applications. mdpi.com
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Comprehensive quantum chemical calculations are necessary to understand the intrinsic properties of a molecule. Such studies provide insights into its geometry, stability, and electronic characteristics.
Prediction of Molecular Geometry and Conformational Landscape
A thorough conformational analysis, typically performed using methods like Density Functional Theory (DFT), would be required to identify the most stable three-dimensional structures of 2-(5-amino-1H-imidazol-2-yl)acetic acid. This would involve mapping the potential energy surface by rotating the flexible bonds, such as the one connecting the acetic acid group to the imidazole (B134444) ring. The results would typically be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformers. Without such studies, a definitive description of its preferred shape is not possible.
Analysis of Electronic Properties (e.g., frontier orbitals, charge distribution)
The electronic nature of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron-donating and electron-accepting capabilities of this compound. nih.gov The energy gap between these frontier orbitals is a crucial indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, a molecular electrostatic potential (MESP) map would illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. While general principles of organic chemistry can offer estimations, precise values and visualizations for this specific compound are not available.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical studies can elucidate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, a reaction's feasibility and kinetics can be predicted. For instance, studies on the synthesis of related imidazole derivatives have utilized quantum chemical calculations to support proposed reaction mechanisms. researchgate.net However, no such specific analyses for the reactions of this compound have been published.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to observe the behavior of a molecule over time, providing insights into its flexibility and interactions with its environment.
Ligand-Biomolecule Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict how a small molecule like this compound might bind to a larger molecule, typically a protein. This involves placing the ligand into the binding site of a receptor and calculating a score that estimates the binding affinity. Subsequent, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate binding energy calculations. While docking studies have been performed on various imidazole derivatives to assess their potential as, for example, anticancer agents, specific docking studies involving this compound are not reported in the available literature.
Solvent Effects and Environmental Influence on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in an explicit solvent (e.g., water) can reveal how solvent molecules arrange around the solute and affect its conformation and dynamics. These simulations are crucial for understanding how this compound would behave in a biological context. However, specific studies detailing such simulations for this compound have not been found.
In Silico Prediction of Biochemical Properties and Potential Interaction Sites
The application of computational methods to predict the biochemical attributes of a molecule like this compound involves a variety of techniques. These methods can estimate everything from fundamental physicochemical properties to complex interactions with biological macromolecules.
Physicochemical and ADMET Properties: A primary step in computational analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are crucial for evaluating a compound's drug-likeness. For instance, adherence to frameworks like Lipinski's Rule of Five helps determine if a compound has properties that would likely make it an orally active drug in humans. In silico tools can calculate key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. frontiersin.org For many imidazole derivatives, ADMET analyses are standard in computational studies to assess their potential as drug candidates. nih.govnih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comnih.gov Through DFT calculations, researchers can determine optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and generate Molecular Electrostatic Potential (MEP) maps. tandfonline.comnih.gov The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability, while MEP maps identify electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack, respectively. tandfonline.com These maps are invaluable for understanding how a molecule like this compound might interact with biological targets.
Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. nih.gov This method allows researchers to hypothesize the binding mode and affinity of this compound with various biological targets. For example, studies on other imidazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of proteins like kinases or proteases. nih.govnih.gov The amino group, imidazole ring, and carboxylic acid moiety of the compound represent potential hydrogen bond donors and acceptors that would be critical in such interactions. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time under simulated physiological conditions. frontiersin.orgtandfonline.com These simulations provide a more dynamic picture of the interaction, confirming whether the binding posture identified through docking is stable.
Below is an illustrative table of predicted properties for an imidazole-based compound, based on common in silico modeling techniques.
Table 1: Illustrative In Silico Predictions for a Representative Imidazole Compound This data is representative and not based on direct experimental or computational results for this compound.
| Parameter | Predicted Value/Observation | Computational Method |
|---|---|---|
| Molecular Weight | < 500 g/mol | Standard Molecular Calculation |
| LogP (Octanol-water partition coefficient) | < 5 | In Silico Prediction (e.g., XLogP3) |
| Hydrogen Bond Donors | < 5 | Molecular Structure Analysis |
| Hydrogen Bond Acceptors | < 10 | Molecular Structure Analysis |
| Binding Affinity (Hypothetical Target) | -8.5 kcal/mol | Molecular Docking |
| Key Interactions (Hypothetical Target) | Hydrogen bonds with amino acid residues (e.g., ASP, LYS); Pi-stacking with aromatic residues (e.g., PHE, TYR) | Molecular Docking Analysis |
Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Studies in Research
Cheminformatics combines computer and information science to address problems in chemistry. A key application in drug discovery is the development of Structure-Activity Relationship (SAR) models. SAR studies aim to identify the relationships between a molecule's chemical structure and its biological activity.
Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds, QSAR models provide a mathematical correlation between chemical structure and activity. nih.gov To conduct a QSAR study for analogs of this compound, a library of derivatives would first be synthesized. This could involve modifying the substituents on the imidazole ring or altering the acetic acid side chain. The biological activity of each compound against a specific target would then be measured experimentally.
Using cheminformatics software, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods are then used to build a model that links these descriptors to the observed activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D-QSAR models, which provide visual maps highlighting regions where modifications would likely enhance or diminish activity. nih.gov
Pharmacophore Modeling and Data Mining: Data mining of chemical and biological databases can reveal compounds with similar structural features or biological activities. By searching for molecules containing the amino-imidazole scaffold, researchers can identify known biological targets and potential off-targets. Pharmacophore modeling can then be used to create a 3D representation of the essential structural features required for biological activity. This model, derived from a set of active compounds, can then be used as a query to screen large virtual libraries for new potential hits.
Phenotypic SAR, which links structural changes to observable effects in cell-based or whole organism assays, is also crucial when the specific molecular target is unknown. nih.gov By systematically altering the structure of this compound and observing the resulting changes in cellular response, researchers can develop a deeper understanding of its biological function and potential therapeutic applications. nih.govnih.gov
Table 2: Illustrative SAR Data for a Hypothetical Series of Imidazole Analogs This data is for illustrative purposes to demonstrate SAR principles and is not based on actual experimental results.
| Compound | Modification from Parent Structure | Biological Activity (IC50, µM) | SAR Observation |
|---|---|---|---|
| Analog 1 (Parent) | R = -H | 10.5 | Baseline activity |
| Analog 2 | R = -CH3 (Methyl) | 8.2 | Small alkyl group slightly improves activity. |
| Analog 3 | R = -Cl (Chloro) | 2.1 | Electron-withdrawing group significantly enhances potency. |
| Analog 4 | R = -OCH3 (Methoxy) | 15.8 | Electron-donating group reduces activity. |
| Analog 5 | Acetic acid replaced with propionic acid | 25.0 | Increasing side chain length is detrimental to activity. |
Applications of 2 5 Amino 1h Imidazol 2 Yl Acetic Acid As a Research Probe and Chemical Scaffold
Utilization as a Building Block in Complex Molecule Synthesis and Natural Product Total Synthesis
The structure of 2-(5-amino-1H-imidazol-2-yl)acetic acid makes it a potentially valuable building block in the synthesis of more complex molecules, including analogs of natural products. nih.gov The amino group, the imidazole (B134444) ring, and the carboxylic acid all serve as reactive handles for further chemical transformations.
Key Structural Features for Synthesis:
Amino Group: The primary amine on the imidazole ring can act as a nucleophile or be a site for the introduction of various functional groups.
Imidazole Ring: This heterocyclic system is a common feature in many natural products and pharmaceuticals. The ring itself can be further functionalized.
Carboxylic Acid: This functional group is highly versatile and can be converted into esters, amides, or other functionalities, and can participate in a variety of coupling reactions.
While direct examples of the use of this compound in total synthesis are not readily found in the literature, the synthesis of various amino acid-containing natural products often relies on strategic C-C bond formations and functional group interconversions of similar building blocks. nih.gov For instance, substituted imidazoles are key components in the synthesis of certain alkaloids and marine natural products. The presence of both an amino acid-like side chain and a nucleophilic amino group on the imidazole ring suggests its potential for creating peptide-heterocycle chimeras or for use in multicomponent reactions to rapidly build molecular complexity.
Application in Biochemical Pathway Elucidation and Tracer Studies
Isotopically labeled versions of this compound could potentially be used as tracers in biochemical pathway studies. The imidazole ring is a key component of the amino acid histidine, and as such, molecules containing this ring system can sometimes interact with biological pathways involving histidine metabolism.
If this compound were found to be a metabolite or an inhibitor of a particular enzyme, a radiolabeled version (e.g., with ¹⁴C or ³H) could be synthesized to trace its metabolic fate within a biological system. This could help in identifying the enzymes and pathways that interact with or process this molecule. For example, studies on the metabolism of other amino acid derivatives, such as 5-aminolevulinic acid, have been crucial in understanding metabolic disorders. nih.gov While no such studies have been published for this compound, its structural similarity to endogenous molecules suggests this as a plausible research application.
Development of Chemical Probes and Tags for Biological Research (e.g., fluorescent, affinity labels)
A significant potential application of this compound lies in the development of chemical probes. These are small molecules used to study and manipulate biological systems. The amino and carboxylic acid groups on the molecule are ideal handles for the attachment of reporter tags.
Fluorescent Probes: The amino group could be readily acylated with a fluorescent dye (e.g., fluorescein, rhodamine, or a coumarin (B35378) derivative) to create a fluorescent probe. If the parent molecule has an affinity for a particular biological target, the fluorescent version would allow for visualization of that target in cells or tissues via fluorescence microscopy.
Affinity Labels: The carboxylic acid could be activated and coupled to a biotin (B1667282) molecule. If the resulting biotinylated probe binds to a specific protein, it can be used in pull-down assays to isolate and identify that protein from a complex biological sample. This is a common strategy in chemical biology for target identification.
While there are no specific examples of fluorescent or affinity probes derived from this compound in the literature, the synthesis of such probes from molecules containing reactive handles like amines and carboxylic acids is a well-established practice. broadpharm.com
Role in the Design and Synthesis of Advanced Materials (if research exists)
Currently, there is no research available in the public domain that describes the use of this compound in the design and synthesis of advanced materials. However, its structure suggests some hypothetical possibilities.
Polymer Synthesis: The bifunctional nature of the molecule (an amino group and a carboxylic acid) means it could potentially be used as a monomer in the synthesis of specialized polyamides. The imidazole side chain would introduce a unique functionality into the polymer backbone, which could be exploited for metal coordination or to alter the material's properties.
Surface Modification: The carboxylic acid group could be used to anchor the molecule to a variety of surfaces, such as metal oxides or amine-functionalized materials. This could be used to impart new properties to the surface, such as the ability to bind specific molecules or to alter its hydrophilicity.
These potential applications in materials science remain speculative in the absence of dedicated research.
Future Directions and Emerging Research Avenues for 2 5 Amino 1h Imidazol 2 Yl Acetic Acid
Development of Novel and More Efficient Synthetic Methodologies for Production
The availability of 2-(5-amino-1H-imidazol-2-yl)acetic acid in sufficient quantities is paramount for any detailed investigation. Future research will likely focus on developing robust and scalable synthetic routes. Current synthetic strategies for related imidazole (B134444) derivatives often involve multi-step processes. For instance, the synthesis of other functionalized imidazoles has been achieved through methods like the condensation of an appropriate starting material with thiosemicarbazide (B42300) followed by further modifications researchgate.net, or through TosMIC (tosylmethyl isocyanide) chemistry. sci-hub.se
Future synthetic explorations for this compound could focus on:
One-Pot Reactions: Developing a streamlined process where multiple reaction steps are carried out in the same vessel, reducing waste and improving efficiency. Ionic liquids could be explored as environmentally benign promoters for such reactions. researchgate.net
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
Biocatalytic Synthesis: Engineering enzymes to catalyze specific steps in the synthesis could provide a greener and more stereospecific route to the final product.
| Potential Synthetic Approach | Key Precursors | Anticipated Advantages |
| Modified Marckwald Synthesis | Diaminomalononitrile, Formic Acid derivative | Direct formation of the amino-imidazole ring |
| TosMIC-based Cyclization | A protected amino-aldehyde, Tosylmethyl isocyanide | High versatility for creating substituted imidazoles sci-hub.se |
| Enzymatic Resolution | Racemic mixture of the final compound | Production of enantiomerically pure forms |
This table is illustrative and outlines potential future research directions.
Unveiling New Biological Roles and Metabolic Interconnections within Underexplored Organisms
The structural similarity of this compound to histidine suggests it could interact with biological pathways that utilize amino acids. nih.govslideshare.net Future research should aim to screen this compound for a wide array of biological activities. Studies on similar 2-aminoimidazole scaffolds have shown them to be effective inhibitors of biofilm formation in bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. researchgate.netnih.gov This suggests that this compound could be a candidate for antimicrobial research.
Key research questions to explore include:
Can this compound be metabolized by organisms, and if so, what are the metabolic products?
Does it act as an antagonist or agonist for receptors that bind histidine or other amino acids?
Could it function as an enzyme inhibitor? For example, imidazole-derived compounds have been investigated as inhibitors of insulin-degrading enzyme (IDE). nih.gov
Does it exhibit any activity in signaling pathways within prokaryotic or eukaryotic cells?
Advancements in Computational and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers a powerful toolkit for predicting the properties of novel molecules before their synthesis and testing. nih.govexcli.de For this compound, density functional theory (DFT) and other quantum chemical methods can be employed to predict its structural, electronic, and thermodynamic properties. at.uaresearchgate.net Such studies can provide insights into the molecule's stability, reactivity, and potential interaction sites.
Quantitative Structure-Property Relationship (QSPR) models can establish mathematical relationships between the compound's structure and its physicochemical properties. nih.gov This can fast-track the prediction of characteristics like solubility, lipophilicity, and potential for hydrogen bonding.
| Predicted Property | Computational Method | Potential Significance |
| Molecular Geometry & Bond Energies | Density Functional Theory (DFT) | Understanding molecular stability and reactivity at.ua |
| pKa Values | Ab initio calculations | Predicting ionization state at physiological pH |
| LogP (Lipophilicity) | QSPR Models | Estimating membrane permeability and bioavailability |
| Collision Cross Section (CCS) | Ion Mobility Spectrometry Prediction | Aiding in identification via mass spectrometry uni.luuni.lu |
This table presents hypothetical data that could be generated through future computational studies.
Exploration of Structure-Activity Relationships for the Discovery of Novel Research Tools and Biological Modulators
Once a biological activity is identified, Structure-Activity Relationship (SAR) studies will be crucial for optimizing the compound's potency and selectivity. excli.de This involves the systematic synthesis and testing of analogs to determine which parts of the molecule are essential for its function. For imidazole-derived compounds, SAR studies have revealed that modifications to substituents on the imidazole ring and the nature of side chains can have a major effect on biological activity. nih.govnih.gov
A hypothetical SAR study for this compound could involve:
Modification of the Amino Group: Converting the primary amine to secondary or tertiary amines, or to an amide.
Modification of the Carboxylic Acid: Esterification or conversion to an amide or hydroxamic acid.
Substitution on the Imidazole Ring: Adding substituents at other available positions on the ring.
Varying the Linker: Changing the length of the acetic acid side chain.
| Analog Structure | Modification Site | Hypothetical Activity Change |
| N-acetyl-2-(5-amino-1H-imidazol-2-yl)acetic acid | Amino Group | Potentially altered cell permeability and target binding |
| Methyl 2-(5-amino-1H-imidazol-2-yl)acetate | Carboxylic Acid | Increased lipophilicity, may act as a prodrug |
| 2-(5-amino-4-chloro-1H-imidazol-2-yl)acetic acid | Imidazole Ring | Altered electronic properties and target interaction |
This table is illustrative of a potential SAR study and does not represent experimental data.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To understand the broader biological impact of this compound, systems biology approaches will be indispensable. Techniques such as transcriptomics (analyzing gene expression), proteomics (analyzing protein levels), and metabolomics (analyzing metabolite profiles) can provide a global view of how a cell or organism responds to the compound.
For example, if the compound shows antimicrobial properties, transcriptomics could reveal which bacterial genes are up- or down-regulated upon exposure, offering clues to its mechanism of action. Metabolomics could identify changes in cellular metabolism, revealing which pathways are disrupted. mdpi.com This holistic view is essential for a complete understanding of the compound's biological role beyond a single target interaction.
Potential for Bioengineering and Metabolic Engineering Applications
The field of metabolic engineering, which involves redesigning the metabolism of organisms, opens up exciting possibilities for both the production and application of this compound. nih.govnih.gov Researchers could engineer microorganisms like E. coli or yeast to produce this compound from simple sugars. researchgate.net This would involve introducing a novel biosynthetic pathway composed of enzymes sourced from different organisms or engineered in the lab.
Furthermore, if this compound proves to be a valuable building block, it could be incorporated into peptides or other biomolecules through bioengineering, creating novel materials or therapeutics with unique properties. The ability to produce unnatural amino acids and incorporate them into proteins is a rapidly advancing area of synthetic biology. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
